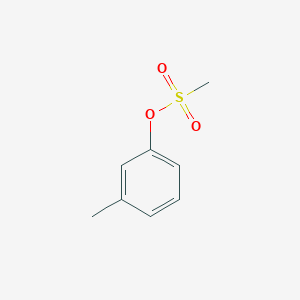

3-Methylphenyl methanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylphenyl) methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-4-3-5-8(6-7)11-12(2,9)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZUSFZMXYITLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554335 | |

| Record name | 3-Methylphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-02-7 | |

| Record name | Methanesulfonic acid, 3-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1077-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylphenyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylphenyl Methanesulfonate

Conventional Synthetic Routes for Aryl Methanesulfonates

The most established method for synthesizing aryl methanesulfonates involves the reaction of a phenol (B47542) with methanesulfonyl chloride in the presence of a base. wikipedia.org This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. masterorganicchemistry.com

The general mechanism involves the deprotonation of the phenol by a base, such as triethylamine (B128534) or pyridine, to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic sulfur atom of methanesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the aryl methanesulfonate (B1217627). The base also serves to neutralize the hydrochloric acid that is formed as a byproduct. masterorganicchemistry.comcommonorganicchemistry.com

Commonly used reagents and their roles are detailed in the table below:

| Reagent | Function |

| Phenol (e.g., m-cresol) | Starting material providing the aryl group |

| Methanesulfonyl chloride | Source of the methanesulfonyl group |

| Base (e.g., triethylamine, pyridine) | Deprotonates the phenol and neutralizes HCl byproduct |

| Solvent (e.g., dichloromethane) | Provides a medium for the reaction |

While effective, this method can sometimes be hindered by the formation of byproducts, such as the corresponding alkyl chloride, particularly when using methanesulfonyl chloride. commonorganicchemistry.com The choice of base and reaction conditions can be crucial in maximizing the yield and purity of the desired aryl methanesulfonate. echemi.com

Novel Approaches to 3-Methylphenyl Methanesulfonate Synthesis

Recent research has focused on developing more efficient, milder, and environmentally friendly methods for the synthesis of aryl methanesulfonates. These novel approaches aim to overcome the limitations of conventional routes.

One-Pot Synthetic Strategies for Aryl Mesylates

A significant advancement in the synthesis of aryl mesylates is the development of one-pot procedures. These strategies streamline the synthetic process by combining multiple reaction steps into a single operation, thereby saving time, resources, and reducing waste.

One such innovative one-pot method involves the demethylation-mesylation of aryl methyl ethers. organic-chemistry.orgthieme-connect.com This process utilizes a mixture of phosphorus pentoxide in methanesulfonic acid to convert aryl methyl ethers directly into aryl mesylates. organic-chemistry.orgthieme-connect.com The reaction proceeds with good yields, typically ranging from 48% to 95%, and is notable for its fast reaction rates and mild conditions. organic-chemistry.orgthieme-connect.com This approach is applicable to a broad range of substrates, including both electron-rich and electron-deficient aryl methyl ethers. thieme-connect.com

Another one-pot strategy involves the palladium-catalyzed cyanation of aryl mesylates, where the use of water as a solvent or co-solvent is critical for the reaction's success. orgsyn.org This has led to the development of cascade syntheses, for instance, producing N-aryl aminobenzonitriles through a cyanation followed by an N-arylation in a single pot. orgsyn.org

Catalytic Methods in Mesylate Formation

Catalytic methods are at the forefront of modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of mesylate formation and their subsequent reactions, palladium catalysis has been particularly influential. rsc.org

Palladium-catalyzed cross-coupling reactions of aryl mesylates have become a state-of-the-art method for constructing complex organic molecules. rsc.org These reactions are highly attractive because the hydroxyl group, a common functionality in organic compounds, can be readily converted to a mesylate, which then serves as a versatile alternative to aryl halides in cross-coupling chemistry. rsc.org

For instance, the Pd/CM-phos catalyst system has been successfully employed in the cyanation of aryl mesylates. orgsyn.org Furthermore, the development of more electron-rich phosphine (B1218219) ligands, such as MeO-CM-phos, has facilitated the oxidative addition step in cross-coupling reactions, enabling the borylation of aryl mesylates to produce a wide range of aryl pinacol (B44631) boronate products. orgsyn.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of chemical synthesis, directly impacting the yield, purity, and efficiency of the desired product. For the synthesis of this compound and other aryl mesylates, several parameters can be fine-tuned.

The choice of solvent, temperature, and the nature of the base can significantly influence the outcome of the reaction. For example, in the one-pot demethylation-mesylation of aryl methyl ethers, the reaction is typically carried out at 80°C. thieme-connect.com In other syntheses, acetonitrile (B52724) has been identified as a "greener" solvent that provides a good balance between conversion and selectivity. scielo.brchemrxiv.org

The reaction time is another crucial factor. Optimizing the reaction time can prevent the formation of undesired byproducts and reduce energy consumption. For instance, in certain silver(I)-promoted oxidative couplings, the reaction time was successfully reduced from 20 hours to 4 hours without a significant loss in conversion and selectivity. scielo.brchemrxiv.org

The following table summarizes the impact of various reaction parameters on the synthesis of aryl mesylates based on recent findings:

| Parameter | Effect on Reaction | Source |

| Solvent | Can significantly affect conversion and selectivity. Acetonitrile has been shown to be an effective and "greener" option. | scielo.brchemrxiv.org |

| Temperature | Influences reaction rate and selectivity. Optimal temperatures vary depending on the specific synthetic route. | thieme-connect.comscielo.br |

| Reaction Time | Shorter reaction times can be achieved without compromising yield, reducing byproduct formation. | scielo.brchemrxiv.org |

| Catalyst | Palladium catalysts with specific ligands can enhance reaction efficiency and enable a broader substrate scope. | orgsyn.org |

| Base | The choice of base (e.g., triethylamine vs. pyridine) can affect the reaction mechanism and product distribution. | echemi.comacs.org |

Scope and Limitations of Current Synthetic Protocols

While significant progress has been made in the synthesis of aryl mesylates, current protocols still have their scope and limitations.

The one-pot demethylation-mesylation method, for example, is highly efficient for a wide range of aryl methyl ethers. thieme-connect.com However, its applicability to other functional groups and highly complex molecules may require further investigation.

Palladium-catalyzed reactions have a broad scope but can be sensitive to certain functional groups. orgsyn.org The cost and availability of palladium catalysts and specialized ligands can also be a limiting factor for large-scale industrial applications.

Furthermore, while traditional methods using methanesulfonyl chloride are robust, they can suffer from the formation of chlorinated byproducts and the use of potentially toxic reagents like pyridine. commonorganicchemistry.comechemi.com The development of protocols using less toxic and more environmentally benign reagents remains an active area of research. rsc.orgresearchgate.net The stability of the sulfonylating agent is also a consideration; for instance, methanesulfonic anhydride (B1165640) offers the advantage of not producing alkyl chloride side products. commonorganicchemistry.com

The table below outlines the general scope and limitations of the discussed synthetic methods.

| Synthetic Method | Scope | Limitations |

| Conventional Mesylation | Broadly applicable to phenols. | Potential for byproduct formation (alkyl chlorides), use of potentially toxic bases. commonorganicchemistry.comechemi.com |

| One-Pot Demethylation-Mesylation | Efficient for a wide range of aryl methyl ethers. thieme-connect.com | Substrate scope beyond aryl methyl ethers may be limited. |

| Palladium-Catalyzed Cross-Coupling | Versatile for C-C and C-N bond formation. orgsyn.orgrsc.org | Catalyst cost and sensitivity to certain functional groups. orgsyn.org |

Reaction Chemistry and Mechanistic Investigations of 3 Methylphenyl Methanesulfonate

Role as a Leaving Group in Organic Transformations

The methanesulfonate (B1217627) (mesylate) group is widely recognized in organic chemistry as an excellent leaving group. Its efficacy stems from the stability of the resulting methanesulfonate anion, which is the conjugate base of the strong acid methanesulfonic acid. The negative charge on the anion is effectively delocalized through resonance across the three oxygen atoms, rendering it a very weak base and thus a stable species in solution. youtube.com This characteristic is central to the reactivity of 3-Methylphenyl methanesulfonate in both substitution and elimination reactions.

Table 1: Comparison of Common Leaving Groups

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |

|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | Excellent |

| Br⁻ (Bromide) | HBr | -9 | Excellent |

| CH₃SO₃⁻ (Mesylate) | CH₃SO₃H | -1.9 | Excellent |

| TsO⁻ (Tosylat) | TsOH | -2.8 | Excellent |

| Cl⁻ (Chloride) | HCl | -7 | Good |

| H₂O (Water) | H₃O⁺ | -1.7 | Good (as H₂O) |

| F⁻ (Fluoride) | HF | 3.2 | Poor |

| HO⁻ (Hydroxide) | H₂O | 15.7 | Very Poor |

This table provides a qualitative comparison of leaving group ability based on the acidity of the conjugate acid.

Nucleophilic displacement reactions involve the replacement of a leaving group by a nucleophile. rsc.org In the case of this compound, the leaving group is attached directly to an sp²-hybridized carbon of the benzene (B151609) ring. This structural arrangement generally prevents classical Sₙ2 reactions, which require backside attack on an sp³-hybridized carbon. libretexts.orgmasterorganicchemistry.com

Instead, substitution proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The SₙAr reaction is typically a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. masterorganicchemistry.com However, the SₙAr mechanism is most efficient when the aromatic ring is substituted with strong electron-withdrawing groups, which can stabilize the negative charge of the intermediate. In this compound, the methyl group is electron-donating, while the mesylate group is electron-withdrawing. This mixed substitution pattern makes SₙAr reactions less favorable compared to substrates bearing multiple, powerful electron-withdrawing groups like nitro functions. masterorganicchemistry.com Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, are often required to effect direct nucleophilic displacement on the aromatic ring.

Elimination reactions, such as E1 and E2 mechanisms, typically involve the removal of a leaving group and a proton from adjacent (beta) carbons to form a double bond. edscl.in For this compound, the leaving group is on the aromatic ring, which lacks beta-hydrogens on an adjacent sp³ carbon atom that could participate in a standard elimination pathway. masterorganicchemistry.com

Therefore, conventional E1 and E2 reactions to form an alkene are not feasible for this compound. Elimination from the aromatic ring itself is possible under very harsh conditions (e.g., treatment with extremely strong bases like sodium amide) and proceeds through a highly reactive benzyne (B1209423) intermediate. This pathway is generally less common and requires specific reagents not typically employed in standard laboratory practice. The excellent leaving group ability of the mesylate is a prerequisite for such a transformation, but the reaction is governed more by the extreme basicity of the reagent than by the substrate's inherent tendency to undergo elimination.

Electrophilic Aromatic Substitution on the 3-Methylphenyl Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism: attack of the electrophile by the pi system of the ring to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

In this compound, the regiochemical outcome of EAS is controlled by the directing effects of the two existing substituents: the methyl group (-CH₃) and the methanesulfonate group (-OSO₂CH₃).

Methyl Group (-CH₃): This is an alkyl group, which acts as a weak electron-donating group through induction and hyperconjugation. It is an activating group and an ortho, para-director. libretexts.org

Methanesulfonate Group (-OSO₂CH₃): This group is strongly electron-withdrawing due to the highly electronegative oxygen atoms and the sulfonyl center. It is a deactivating group and a meta-director.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Substituent Influence | Predicted Reactivity |

|---|---|---|

| 2 | Ortho to -CH₃ | Favored |

| 4 | Para to -CH₃ | Favored |

| 5 | Meta to -CH₃, Meta to -OSO₂CH₃ | Disfavored |

| 6 | Ortho to -CH₃ | Favored |

The numbering assumes the mesylate group is at position 1 and the methyl group at position 3.

Cross-Coupling Reactions Involving this compound

In recent decades, aryl sulfonates have emerged as effective and economical alternatives to aryl halides in palladium-catalyzed cross-coupling reactions. Their utility stems from the ability of Pd(0) catalysts to undergo oxidative addition into the carbon-oxygen bond of the sulfonate ester, a key step in the catalytic cycle. This compound can thus serve as an electrophilic partner in a range of powerful C-C bond-forming reactions.

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or pseudohalide, catalyzed by a palladium complex. youtube.comresearchgate.net Aryl mesylates, including this compound, are competent electrophiles for this transformation. chemrxiv.orgrsc.org

The catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-oxygen bond of the mesylate to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the mesylate anion. This step typically requires a base to activate the organoboron species.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new biaryl product and regenerating the Pd(0) catalyst. youtube.com

Table 3: Example Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonates

| Aryl Sulfonate | Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|---|

| Phenyl mesylate | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | >95% |

| 4-Tolyl mesylate | 2-Furylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 85% |

| Naphthyl mesylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | Buchwald-type | Cs₂CO₃ | Toluene/H₂O | 92% |

This table presents representative conditions for the Suzuki-Miyaura coupling of various aryl mesylates, illustrating the general applicability of this class of compounds. Specific conditions for this compound would be similar.

Beyond the Suzuki reaction, this compound and other aryl mesylates can be employed in other seminal cross-coupling reactions.

Kumada Coupling: This reaction couples an organic halide or pseudohalide with a Grignard reagent (organomagnesium compound), typically using a nickel or palladium catalyst. organic-chemistry.orgwikipedia.org The high reactivity of Grignard reagents can sometimes lead to issues with functional group tolerance, but the Kumada coupling remains a powerful tool for forming C-C bonds. nrochemistry.comyoutube.com The use of aryl mesylates as electrophiles in nickel-catalyzed Kumada couplings has been successfully demonstrated. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organic halide or pseudohalide with an organozinc reagent, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. youtube.com The scope of the Negishi reaction has been extended to include aryl sulfonates like triflates and mesylates as effective coupling partners. wikipedia.orgmit.eduillinois.edu

Stille Coupling: The Stille reaction creates a C-C bond between an organostannane (organotin) reagent and an organic halide or pseudohalide, catalyzed by palladium. wikipedia.org While concerns about the toxicity of tin byproducts exist, the reaction is highly reliable and tolerant of a wide array of functional groups. nih.gov Seminal work has established catalyst systems, often using biarylphosphine ligands like XPhos with a Pd(OAc)₂ precursor, that efficiently couple aryl mesylates with various organostannanes, affording biaryl products in good yields. mit.edunih.govepa.gov

Other Transition-Metal Catalyzed Cross-Couplings

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, this compound and its analogs can participate in a variety of other transition-metal catalyzed cross-coupling reactions, expanding the synthetic toolbox for the formation of diverse chemical bonds. These reactions often employ palladium or nickel catalysts, which are capable of activating the relatively inert C–O bond of the sulfonate ester.

One notable example is the Buchwald-Hartwig amination , a powerful method for constructing carbon-nitrogen bonds. While aryl halides are the most common electrophiles, the use of aryl sulfonates, including mesylates, has been successfully demonstrated. nih.govnih.gov The reaction involves the palladium-catalyzed coupling of an amine with the aryl mesylate in the presence of a base. The choice of ligand is crucial for the success of these couplings, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. nih.govnih.gov

Cyanation reactions , which introduce a nitrile group onto an aromatic ring, can also be achieved using this compound as a substrate. Palladium-catalyzed cyanation of aryl sulfonates provides an alternative to the classical Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric amounts of toxic copper cyanide. acs.orgnih.gov Modern methods utilize catalytic amounts of palladium and a suitable cyanide source, such as zinc cyanide or potassium ferrocyanide, under milder conditions. acs.orgnih.govnih.gov

The Kumada coupling utilizes a Grignard reagent as the nucleophile and can be catalyzed by either nickel or palladium. wisc.eduucla.edu This reaction is particularly useful for forming carbon-carbon bonds. While aryl halides are the traditional substrates, the use of aryl tosylates has been reported, suggesting the potential for this compound to undergo similar transformations. researchgate.net The choice of catalyst and reaction conditions is critical to prevent side reactions and achieve high yields. wisc.eduucla.edu

The Hiyama coupling employs organosilanes as coupling partners in the presence of a palladium catalyst and an activating agent, typically a fluoride (B91410) source. nih.govnih.gov This method offers an alternative to Suzuki and Stille couplings and is known for its tolerance of various functional groups. The reaction has been successfully applied to aryl sulfonates, indicating its potential applicability to this compound. nih.gov

The Negishi coupling involves the reaction of an organozinc reagent with an organic electrophile, catalyzed by nickel or palladium. rsc.orgyoutube.com This reaction is known for its high stereoselectivity and functional group tolerance. The scope of electrophiles includes aryl tosylates, making it a plausible reaction for this compound. organic-chemistry.orgdicp.ac.cn

Finally, decarbonylative coupling reactions represent a unique transformation where an acyl group is extruded during the coupling process. For instance, the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids with aryl tosylates has been reported, leading to the formation of internal alkynes. acs.orgrsc.org This suggests the possibility of similar reactivity with this compound.

Table 1: Overview of Other Transition-Metal Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Nucleophile | Catalyst System (Typical) | Bond Formed |

| Buchwald-Hartwig Amination | Amines | Palladium / Bulky Phosphine Ligands | C-N |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Palladium / Phosphine Ligands | C-CN |

| Kumada Coupling | Grignard Reagents (RMgX) | Nickel or Palladium | C-C |

| Hiyama Coupling | Organosilanes (R-SiR'₃) | Palladium / Fluoride Source | C-C |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | Nickel or Palladium | C-C |

| Decarbonylative Coupling | Alkynyl Carboxylic Acids | Palladium | C-C (alkyne) |

Mechanistic Studies of this compound Reactivity

The reactivity of aryl sulfonates like this compound in transition-metal catalyzed cross-coupling reactions is governed by the cleavage of the strong carbon-oxygen bond. Understanding the mechanism of this activation is crucial for optimizing existing methods and developing new catalytic systems.

Reaction Pathway Elucidation

The generally accepted mechanism for the palladium-catalyzed cross-coupling of aryl sulfonates follows a catalytic cycle similar to that of aryl halides. The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl sulfonate, cleaving the C–O bond to form a Pd(II) intermediate. This is often the rate-determining step of the catalytic cycle. The reactivity of the aryl sulfonate is influenced by the nature of the sulfonate leaving group, with triflates generally being more reactive than tosylates or mesylates. nih.gov This is attributed to the higher electrophilicity of the triflate group.

Transmetalation: The organopalladium(II) intermediate reacts with the nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) in a process called transmetalation. This step involves the transfer of the organic group from the main group metal (like boron or tin) or the coordination of the heteroatom nucleophile to the palladium center.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired cross-coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

For nickel-catalyzed reactions, the mechanism can be more complex and may involve different oxidation states of nickel, such as Ni(I)/Ni(III) cycles, especially in reductive cross-coupling reactions. ucla.edu

Transition State Analysis

Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states of the key steps in the catalytic cycle.

For the oxidative addition step, DFT calculations can model the energy profile of the C–O bond cleavage. These studies can help to understand the influence of the ligand, the solvent, and the electronic properties of the aryl sulfonate on the activation barrier of this crucial step. For instance, computational studies on related aryl halides and triflates have shown that the oxidative addition can proceed through different pathways, including associative and dissociative mechanisms, depending on the specific reactants and conditions.

Transition state analysis of the transmetalation and reductive elimination steps can also be performed to understand the factors that control the efficiency and selectivity of the coupling reaction. For example, in Buchwald-Hartwig amination, the nature of the ligand has a profound effect on the rate of reductive elimination, with bulky ligands often promoting this final step of the catalytic cycle. nih.gov

While specific DFT studies on this compound itself are not widely available, the general principles derived from studies on similar aryl sulfonates provide a solid framework for understanding its reactivity. The methyl group on the aromatic ring is expected to have a minor electronic effect on the reaction, primarily influencing the steric environment around the reaction center.

Table 2: Key Mechanistic Steps and Influencing Factors

| Mechanistic Step | Description | Key Influencing Factors |

| Oxidative Addition | Cleavage of the C-O bond and formation of a Pd(II) intermediate. | Nature of the sulfonate group, ligand sterics and electronics, solvent polarity. |

| Transmetalation | Transfer of the nucleophilic partner to the palladium center. | Nature of the nucleophile, base, and additives. |

| Reductive Elimination | Formation of the C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. | Ligand properties, steric hindrance on the palladium complex. |

Applications of 3 Methylphenyl Methanesulfonate in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The concept of using modular chemical building blocks to assemble complex molecules in a predictable and efficient manner has revolutionized modern chemistry. illinois.eduillinois.edu 3-Methylphenyl methanesulfonate (B1217627) is an exemplary building block, primarily employed as an electrophilic partner in palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in forming carbon-carbon bonds, which are the backbone of most organic molecules.

Aryl sulfonates, including mesylates like 3-methylphenyl methanesulfonate, are attractive alternatives to aryl halides in these transformations due to their ease of preparation from phenols and their distinct reactivity profile. rsc.orgorganic-chemistry.org In reactions such as the Suzuki, Negishi, and Hiyama couplings, the methanesulfonate group is displaced by a nucleophilic organometallic reagent, effectively forging a new bond between the 3-methylphenyl ring and another molecular fragment. organic-chemistry.orgresearchgate.net This strategy allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and materials science.

Research has demonstrated that a variety of aryl arenesulfonates can undergo efficient Hiyama cross-coupling with arylsilanes under mild, palladium-catalyzed conditions. organic-chemistry.org The reaction tolerates a good range of functional groups, making it a robust method for late-stage functionalization in the synthesis of complex targets. organic-chemistry.org

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Sulfonates

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | organic-chemistry.org |

| Ligand | XPhos | organic-chemistry.org |

| Base | TBAF (Tetrabutylammonium fluoride) | organic-chemistry.org |

| Solvent | THF (Tetrahydrofuran) | organic-chemistry.org |

| Temperature | 80 °C | organic-chemistry.org |

This building-block approach simplifies the synthesis of molecules that would otherwise require lengthy and arduous procedures, thereby accelerating the discovery of new chemical entities with potential applications in medicine and materials science. illinois.edudrugdiscoverytrends.com

Intermediate in Agrochemical Synthesis

The m-cresol (B1676322) structural unit is found in various agrochemicals. While m-cresol itself is the primary precursor, its conversion to this compound provides a highly activated intermediate for subsequent chemical modifications. The methanesulfonate group serves as an efficient leaving group, facilitating nucleophilic substitution reactions that are central to the synthesis of many active agrochemical ingredients.

For example, the synthesis of certain carbamate (B1207046) or ether-based pesticides and herbicides involves the formation of a carbon-oxygen or carbon-nitrogen bond at the phenolic position of m-cresol. By first converting m-cresol to this compound, the reaction with a corresponding nucleophile (e.g., an amine or alcohol) can proceed under milder conditions and with higher efficiency than direct reactions with m-cresol. This strategic activation is a key principle in industrial process chemistry to optimize yields and throughput.

Precursor in Polymer Chemistry Research

In the field of polymer science, there is a continuous search for new monomers and precursors to develop materials with tailored properties. researchgate.net this compound holds potential as a precursor for functional polymers. Its reactive methanesulfonate group can be exploited in several ways to incorporate the m-cresol unit into polymer structures.

One potential application is in the synthesis of poly(aryl ether)s. Through nucleophilic aromatic substitution polymerization, the methanesulfonate group could be displaced by a bisphenol monomer to grow a polymer chain. This would introduce the 3-methylphenyl group as a repeating unit, influencing the thermal and mechanical properties of the resulting polymer.

Alternatively, this compound can be chemically modified to produce a polymerizable monomer. For instance, a cross-coupling reaction could be used to introduce a vinyl group or an acrylic group onto the aromatic ring, yielding a styrenic or acrylic monomer. Subsequent polymerization of this functionalized monomer would result in a polymer with pendant m-cresol moieties, which could be further modified or used to tune the polymer's surface properties or solubility. The development of such reactive precursor polymers is a key strategy for creating multifunctional materials.

Application in the Construction of Diverse Organic Scaffolds

The term "organic scaffold" refers to the core framework of a molecule, which can be decorated with various functional groups to create a library of related compounds. mdpi.com this compound is a valuable tool for constructing a wide array of such scaffolds. Its utility lies in its ability to participate in reactions that form not only carbon-carbon bonds but also carbon-heteroatom bonds.

Palladium-catalyzed reactions are not limited to C-C bond formation; C-N and C-S bond-forming cross-coupling reactions are also well-established. rsc.org Using this compound as the electrophile, chemists can couple it with various amines, anilines, or thiols to generate diverse scaffolds containing arylamine or aryl sulfide (B99878) linkages. rsc.org These structures are prevalent in many biologically active molecules. mdpi.com

Furthermore, iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium-based methods for certain transformations. mdpi.com Research has shown that aryl sulfonates can be effectively coupled with Grignard reagents using iron catalysts, expanding the toolkit for building alkyl-substituted aromatic scaffolds. mdpi.com The ability to selectively react at the C-O bond (via the sulfonate) while tolerating other functional groups makes this compound a versatile platform for generating molecular diversity, which is crucial for drug discovery and materials science. mdpi.com

Derivatives and Analogues of 3 Methylphenyl Methanesulfonate

Synthesis of Substituted Phenyl Methanesulfonates (e.g., 4-Chloro-3-methylphenyl Methanesulfonate)

The synthesis of substituted phenyl methanesulfonates, such as 4-chloro-3-methylphenyl methanesulfonate (B1217627), generally involves the reaction of the corresponding substituted phenol (B47542) with a methanesulfonyl halide, typically methanesulfonyl chloride, in the presence of a base. This method is a standard procedure for forming sulfonate esters from phenols. researchgate.net

The precursor for 4-chloro-3-methylphenyl methanesulfonate is 4-chloro-3-methylphenol (B1668792) (also known as 4-chloro-m-cresol). sigmaaldrich.commerckmillipore.com The synthesis of 4-chloro-3-methylphenol can be achieved through the chlorination of m-cresol (B1676322) using a chlorinating agent like sulfuryl chloride (SO₂Cl₂). google.com The reaction conditions, such as temperature and molar ratio of reactants, are controlled to favor the formation of the desired 4-chloro isomer over other potential chlorinated products. google.com One synthetic approach involves the direct reaction of m-cresol with sulfuryl chloride without a solvent, which can yield 4-chloro-3-cresol. google.com

Once the substituted phenol is obtained, it is then reacted with methanesulfonyl chloride. A general procedure involves dissolving the phenol derivative in a suitable solvent, such as dichloromethane (B109758) or 1,2-dimethoxyethane, and adding a base to deprotonate the phenolic hydroxyl group, forming a phenoxide. researchgate.net This is followed by the addition of methanesulfonyl chloride, which reacts with the phenoxide to yield the desired aryl methanesulfonate. The reaction is typically stirred for a period at room temperature to ensure completion. researchgate.net Purification of the final product can be achieved through techniques like recrystallization or column chromatography. researchgate.net

A general synthetic scheme is presented below:

Step 1: Synthesis of 4-Chloro-3-methylphenolm-Cresol + Sulfuryl Chloride → 4-Chloro-3-methylphenol

Step 2: Synthesis of 4-Chloro-3-methylphenyl Methanesulfonate4-Chloro-3-methylphenol + Methanesulfonyl Chloride (in the presence of a base) → 4-Chloro-3-methylphenyl Methanesulfonate

This two-step process allows for the introduction of various substituents onto the phenyl ring prior to the formation of the methanesulfonate ester, enabling the synthesis of a wide range of substituted phenyl methanesulfonates.

Comparative Reactivity and Electronic Effects in Analogues

The reactivity of 3-methylphenyl methanesulfonate and its analogues is significantly influenced by the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, which in turn affects the stability of intermediates and transition states in chemical reactions. lumenlearning.comlibretexts.org The primary electronic effects at play are the inductive effect and the resonance effect. lumenlearning.com

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. Examples include alkyl groups (like the methyl group in this compound), hydroxyl groups, and alkoxy groups. libretexts.org The methyl group in this compound is an electron-donating group, which activates the ring.

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Halogens, such as the chloro group in 4-chloro-3-methylphenyl methanesulfonate, are generally deactivating due to their strong inductive electron withdrawal, which outweighs their weaker resonance electron donation. libretexts.org Other examples include nitro groups and carbonyl groups. numberanalytics.com

The electronic effects of substituents also play a crucial role in nucleophilic substitution reactions where the arylsulfonate group acts as a leaving group. The rate of these reactions is influenced by the stability of the resulting phenoxide ion. Electron-withdrawing groups on the aryl ring can stabilize the negative charge on the phenoxide leaving group, making the sulfonate a better leaving group and thus increasing the reaction rate.

Structure-Reactivity Relationship Studies of Related Aryl Mesylates

Structure-reactivity relationships for aryl mesylates are often quantified using the Hammett equation. wikipedia.orgdalalinstitute.com This equation relates the rate or equilibrium constant of a reaction for a series of substituted aromatic compounds to the electronic properties of the substituents. wikipedia.org The Hammett equation is expressed as:

log(k/k₀) = σρ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and reflects its electronic effect.

ρ (rho) is the reaction constant, which is characteristic of the reaction and its mechanism. dalalinstitute.com

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. msudenver.edu

Studies on the hydrolysis of a series of aryl benzenesulfonates, which are structurally similar to aryl methanesulfonates, have shown a linear Hammett correlation with a positive ρ value. acs.org This indicates that the hydrolysis is facilitated by electron-withdrawing substituents on the aryl ring. This is because these substituents stabilize the developing negative charge on the phenoxide leaving group in the transition state. acs.org

The mechanism of hydrolysis of sulfonate esters has been a subject of investigation, with evidence suggesting a concerted pathway for many cases. acs.org The nature of the transition state can be further probed by analyzing the magnitude of the ρ value. A larger ρ value suggests a greater sensitivity of the reaction rate to substituent effects and can provide insights into the extent of bond breaking and bond formation in the transition state.

The following table provides a hypothetical illustration of how the Hammett equation could be applied to the hydrolysis of substituted phenyl methanesulfonates, based on typical substituent constant values.

| Substituent (X) in X-C₆H₄-OMs | Substituent Constant (σ) | Predicted Relative Rate of Hydrolysis |

| 4-Nitro | +0.78 | Increased |

| 4-Chloro | +0.23 | Slightly Increased |

| Hydrogen | 0.00 | Baseline |

| 3-Methyl | -0.07 | Slightly Decreased |

| 4-Methoxy | -0.27 | Decreased |

This table is for illustrative purposes. Actual reaction rates would need to be determined experimentally.

These structure-reactivity studies are fundamental to understanding the reaction mechanisms of aryl mesylates and for predicting their reactivity in various chemical transformations.

Theoretical and Computational Studies on 3 Methylphenyl Methanesulfonate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) are routinely used to determine optimized molecular geometry, orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

For 3-Methylphenyl methanesulfonate (B1217627), such calculations would reveal critical information. The HOMO-LUMO energy gap, for instance, is a key indicator of a molecule's kinetic stability and chemical reactivity. A map of the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, highlighting likely sites for nucleophilic and electrophilic attack.

While studies on related molecules offer some predictive power, the specific electronic influence of the m-cresyl group attached to the methanesulfonate moiety creates a unique electronic environment that can only be accurately described through direct calculation. Without dedicated research, key electronic parameters for 3-Methylphenyl methanesulfonate remain undetermined.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the activation energies associated with different reaction routes.

For this compound, computational modeling could be applied to understand its formation and potential degradation pathways. For example, the esterification reaction between m-cresol (B1676322) and methanesulfonyl chloride or methanesulfonic anhydride (B1165640) could be modeled to understand the preferred mechanism. Similarly, its hydrolysis or reactions with various nucleophiles could be investigated to predict its stability under different conditions.

Research on the formation of simpler sulfonate esters, such as methyl methanesulfonate, has utilized computational approaches to support proposed mechanisms. These studies often consider pathways involving nucleophilic attack of the alcohol on a protonated sulfonic acid or a related species. Applying these methodologies to the more complex this compound would provide specific insights into its synthesis and reactivity.

Prediction of Reactivity and Selectivity

Building upon the foundation of electronic structure calculations and reaction mechanism modeling, computational chemistry can predict the reactivity and selectivity of a compound in various chemical transformations. Reactivity indices derived from conceptual DFT can quantify the propensity of different sites within the molecule to participate in reactions.

In the case of this compound, computational predictions could address several key questions. For instance, in reactions involving the aromatic ring, the directing effects of the methyl and methanesulfonate substituents could be quantified to predict the outcome of electrophilic aromatic substitution. Furthermore, the relative reactivity of the sulfonate ester group towards nucleophilic attack compared to other potential reaction sites could be assessed.

Such predictive power is invaluable in synthetic chemistry for designing reaction conditions that favor the desired product and minimize side reactions. The lack of these computational predictions for this compound means that its behavior in chemical reactions must be determined empirically, without the benefit of theoretical guidance.

Future Research Directions and Emerging Trends

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is steering the development of new synthetic pathways for aryl mesylates, including 3-Methylphenyl methanesulfonate (B1217627). Traditional methods for creating sulfonate esters are being re-evaluated to reduce environmental impact and improve economic viability.

A significant advancement in this area is the development of eco-friendly, chromatography-free protocols for the mesylation of phenols. organic-chemistry.orgthieme-connect.com One highly efficient method involves the reaction of the precursor, m-cresol (B1676322), with methanesulfonyl chloride and triethylamine (B128534) in ethyl acetate. This process boasts excellent yields, often completed in as little as 10 minutes, and avoids the use of hazardous halogenated solvents. organic-chemistry.org These protocols are noted for their simplicity, mild reaction conditions, and broad applicability to a wide range of substrates. organic-chemistry.orgthieme-connect.com

Another approach involves the one-pot demethylation-mesylation of aryl methyl ethers. This method provides an efficient alternative to classical syntheses, which can be hampered by long reaction times or the need for expensive and toxic reagents.

| Method Type | Precursors | Reagents/Solvents | Key Advantages |

| Green Protocol | m-Cresol (a hydroxyarene) | Methanesulfonyl chloride, Triethylamine, Ethyl Acetate | Fast reaction time (10 mins), high yield, avoids halogenated solvents, chromatography-free. organic-chemistry.org |

| Traditional Method | Phenols | Methanesulfonyl chloride, Pyridine, Dichloromethane (B109758) | Established procedure. |

| One-Pot Demethylation | Aryl methyl ethers | Phosphorus pentoxide, Methanesulfonic acid | Efficient, avoids some toxic reagents used in classical methods. |

The continued development of such green methodologies is crucial for the sustainable industrial-scale production of 3-Methylphenyl methanesulfonate.

Exploration of Novel Catalytic Systems for Transformations

Catalysis is at the heart of modern organic synthesis, and the transformation of and with this compound is an active area of research. Aryl mesylates are valuable alternatives to aryl halides in cross-coupling reactions, a role that depends heavily on sophisticated catalytic systems. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are state-of-the-art methods where aryl mesylates serve as effective coupling partners. rsc.org Research in this area focuses on developing more efficient and robust palladium catalysts that can facilitate these transformations under milder conditions and with lower catalyst loadings. rsc.org Beyond palladium, nickel-catalyzed Suzuki-type cross-coupling reactions also represent a significant area of interest, offering a more economical alternative for the formation of biaryl compounds from aryl mesylates. acs.org

Furthermore, research into heterogeneous catalysts is gaining traction. These solid-supported catalysts offer advantages in terms of separation, reusability, and stability. For instance, studies on sulfonated carbohydrate-derived catalysts and metal-organic frameworks (MOFs) for esterification and other transformations highlight a trend toward creating highly active and recyclable catalytic systems. researchgate.netmdpi.com While not all are applied directly to this compound synthesis yet, they represent a promising frontier. The development of visible-light-induced synthetic methods, sometimes employing copper catalysts, also points to novel, energy-efficient ways to synthesize sulfonate esters. nih.gov

| Catalyst Type | Reaction | Significance |

| Palladium Complexes | Cross-coupling Reactions (e.g., Suzuki, Sonogashira) | Enables carbon-carbon and carbon-heteroatom bond formation using aryl mesylates as halide alternatives. rsc.org |

| Nickel Complexes | Suzuki-Type Cross-Coupling | Provides a more cost-effective metal catalyst for creating valuable biaryl structures. acs.org |

| Copper Salts (e.g., CuI) | Visible-light induced synthesis | Offers a novel, photocatalyst-free method for producing sulfonate esters under mild conditions. nih.gov |

| Heterogeneous Acid Catalysts | Esterification | Development of reusable solid catalysts (e.g., sulfonated carbons) for greener processes. mdpi.com |

The exploration of these diverse catalytic systems is critical for expanding the synthetic toolbox available for reactions involving this compound.

Untapped Synthetic Applications in Emerging Fields

The true potential of a chemical building block is realized through its application in new and innovative technologies. This compound is finding its place in several emerging fields, most notably in medicinal chemistry and materials science.

In medicinal chemistry , sulfonate esters are recognized as privileged structures. researchgate.net this compound and its derivatives are being investigated as crucial intermediates in the synthesis of complex therapeutic agents. A prominent example is its use in the development of Rho kinase (ROCK) inhibitors. nih.govresearchgate.netresearchgate.net These inhibitors are a novel class of drugs being explored for a multitude of diseases, including glaucoma, hypertension, and diabetic macular edema, by targeting the Rho/ROCK signaling pathway. nih.govnih.govmdpi.com Additionally, patent literature indicates its utility as a precursor for glucocorticoid receptor agonists, which are important in managing inflammatory conditions. nih.gov The drive to create more complex and three-dimensional molecules for fragment-based drug discovery may also provide new opportunities for scaffolds derived from this compound. rsc.org

In materials science , the applications are equally promising. The stability and electrochemical properties of sulfonate-containing compounds make them candidates for advanced materials. Notably, patent applications have identified this compound as a potential component in non-aqueous electrolytes for high-voltage lithium-ion batteries. osti.gov The development of next-generation energy storage, such as solid-state batteries, relies on novel electrolyte materials to improve safety and performance, representing a significant potential market. googleapis.comgoogle.comknowmade.comknowmade.com The compound's role as a precursor in polymer chemistry also suggests applications in creating high-performance polymers with specific thermal or mechanical properties. medium.comtomlinsons-online.com

| Field | Specific Application | Rationale/Significance |

| Medicinal Chemistry | Intermediate for Rho Kinase (ROCK) Inhibitors | ROCK inhibitors are a novel therapeutic class for glaucoma, hypertension, and diabetic retinopathy. nih.govnih.govmdpi.com |

| Precursor for Glucocorticoid Receptor Agonists | Used in the synthesis of anti-inflammatory agents. nih.gov | |

| Materials Science | Component in Battery Electrolytes | Potential use in non-aqueous electrolytes for high-voltage lithium-ion and other next-generation batteries. osti.gov |

| Advanced Synthesis | Substrate in Cross-Coupling Reactions | Synthesis of biaryl compounds, which are important structural motifs in pharmaceuticals and advanced materials. rsc.org |

| Polymer Chemistry | Monomer Precursor | Potential for creating specialty and high-performance polymers. tomlinsons-online.com |

As research continues, the untapped potential of this compound in these and other emerging fields is likely to expand significantly.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Methylphenyl methanesulfonate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonation of 3-methylphenol using methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Optimization strategies include:

- Temperature control (0–5°C) to minimize side reactions.

- Use of inert atmosphere (N₂ or Ar) to prevent oxidation.

- Gradual addition of methanesulfonyl chloride to avoid exothermic runaway.

- Post-reaction purification via column chromatography or recrystallization. Yield improvements are achieved by adjusting stoichiometry (1.2:1 molar ratio of methanesulfonyl chloride to phenol) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Confirm esterification by identifying the methanesulfonate group (singlet at ~3.1 ppm for CH₃ in ¹H NMR; ~40 ppm in ¹³C NMR for SO₃CH₃).

- IR Spectroscopy : Detect S=O stretches (~1350 cm⁻¹ and 1170 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹ for meta-substitution).

- GC-MS : Verify molecular ion peak (m/z = 202 for C₈H₁₀O₄S) and fragmentation patterns.

- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/S ratios .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound compare to structurally similar sulfonate esters in substitution reactions?

- Methodological Answer : The methyl group’s electron-donating effect reduces electrophilicity compared to derivatives with electron-withdrawing substituents (e.g., trifluoromethyl or bromoacetyl groups). Reactivity can be quantified via:

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO).

- Computational Analysis : Use density functional theory (DFT) to calculate LUMO energies, correlating with experimental reactivity trends.

- Competitive Reactions : Compare yields with analogs like 4-Acetylphenyl methanesulfonate under identical conditions .

Q. What experimental strategies can resolve discrepancies in reported yields for this compound synthesis under varying catalytic conditions?

- Methodological Answer : Discrepancies often arise from catalyst choice (e.g., DMAP vs. pyridine) or moisture sensitivity. To address this:

- Design of Experiments (DoE) : Systematically vary catalysts, solvents, and temperatures using factorial design.

- In Situ Monitoring : Employ reaction calorimetry or FTIR to track intermediate formation.

- Reproducibility Checks : Replicate literature protocols with strict moisture control (e.g., molecular sieves) and report deviations .

Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?

- Methodological Answer : Although direct safety data are limited, precautions from related sulfonates include:

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb via vermiculite.

- Waste Disposal : Incinerate in EPA-approved facilities to prevent environmental release .

Q. What mechanistic insights explain the interaction of this compound with biomolecular nucleophiles?

- Methodological Answer : The methanesulfonate group acts as a leaving group in nucleophilic aromatic substitution (NAS) or ester hydrolysis. Key studies involve:

- pH-Dependent Hydrolysis : Measure hydrolysis rates at physiological pH (7.4) vs. acidic conditions (pH 2).

- Mass Spectrometry : Identify adducts formed with cysteine residues or lysine amines in protein binding assays.

- Molecular Docking : Predict binding affinities with enzymes like sulfotransferases or proteases .

Data Contradiction Analysis

Q. Why do computational models sometimes overestimate the stability of this compound in aqueous environments?

- Methodological Answer : Overestimation may stem from neglecting solvation effects or hydrolysis pathways. To reconcile computational and experimental

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.